1-(2-Bromophenyl)but-3-en-1-ol 1-(2-Bromophenyl)but-3-en-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412450
InChI: InChI=1S/C10H11BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10,12H,1,5H2
SMILES: C=CCC(C1=CC=CC=C1Br)O
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol

1-(2-Bromophenyl)but-3-en-1-ol

CAS No.:

Cat. No.: VC13412450

Molecular Formula: C10H11BrO

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromophenyl)but-3-en-1-ol -

Specification

Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
IUPAC Name 1-(2-bromophenyl)but-3-en-1-ol
Standard InChI InChI=1S/C10H11BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10,12H,1,5H2
Standard InChI Key HRJSZAWYUFGFTL-UHFFFAOYSA-N
SMILES C=CCC(C1=CC=CC=C1Br)O
Canonical SMILES C=CCC(C1=CC=CC=C1Br)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-(2-Bromophenyl)but-3-en-1-ol belongs to the class of allylic alcohols, featuring a brominated aromatic ring and an unsaturated carbon chain. Key identifiers include:

PropertyValueSource
IUPAC Name1-(2-bromophenyl)but-3-en-1-ol
Molecular FormulaC10H11BrO\text{C}_{10}\text{H}_{11}\text{BrO}
Molecular Weight227.10 g/mol
CAS Number87763-90-4
SMILES NotationC=CCC(C1=CC=CC=C1Br)O
InChIKeyHRJSZAWYUFGFTL-UHFFFAOYSA-N

The compound’s structure (Figure 1) includes a planar phenyl ring with bromine at the ortho position, a conjugated double bond in the butenol chain, and a stereogenic center at the alcohol-bearing carbon. This configuration influences its reactivity in cross-coupling reactions and catalytic asymmetric transformations .

Spectroscopic Characterization

Mass Spectrometry

The molecular ion peak at m/z=227m/z = 227 (M+) confirms the molecular weight. Fragmentation patterns include loss of H2O (m/z=209m/z = 209) and Br (m/z=148m/z = 148), consistent with allylic alcohols .

Applications in Organic Chemistry

Pharmaceutical Intermediates

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in drug candidates. For example, coupling with arylboronic acids could yield analogues of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Materials Science

The conjugated double bond in the butenol chain allows for polymerization or Diels-Alder reactions, forming thermally stable polymers or cycloadducts for advanced materials.

Catalysis

The compound’s ability to act as a chiral ligand or catalyst in asymmetric synthesis is under exploration, leveraging its stereogenic center and electron-rich aromatic ring .

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